Pipemidic acid

Catalog No.
S539726
CAS No.
51940-44-4
M.F
C14H17N5O3
M. Wt
303.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipemidic acid

CAS Number

51940-44-4

Product Name

Pipemidic acid

IUPAC Name

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

InChI

InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22)

InChI Key

JOHZPMXAZQZXHR-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CC[NH2+]CC3)C(=O)[O-]

Solubility

0.322 mg/mL at 25 °C

Synonyms

Acid, Pipemidic, Acid, Piperamic, Deblaston, Galusan, Nuril, Palin, Pipemidic Acid, Piperamic Acid, Pipram, Urisan, Uropipemid

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O

Description

The exact mass of the compound Pipemidic acid is 303.1331 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.322 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758160. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Development of New Antibacterial Drugs

Due to the growing problem of antibiotic resistance, researchers are exploring ways to improve existing antibiotics or develop new ones. Pipemidic acid serves as a starting point for the creation of novel drugs with enhanced properties. Studies have investigated modifying the structure of PA, particularly the piperazinyl region, to achieve this goal.

One such study utilized in silico techniques to design new PA derivatives. The researchers aimed to reduce the side effects associated with PA while maintaining its antibacterial efficacy. Their findings suggest that modifications can lead to improved drug potency and potentially lessen the impact on the GABA receptor, which is responsible for the side effects [1].

Source

Evaluation of Pipemidic Acid Derivatives for Potential Antimicrobials: An In Silico Approach

Improving Drug Delivery Systems

Pipemidic acid has limitations in its therapeutic use due to its low solubility in water. This characteristic can hinder its absorption by the body. Scientific research explores methods to overcome this limitation and enhance the effectiveness of PA as a treatment.

One approach involves incorporating PA into cyclodextrins. These are natural molecules with a cavity structure that can encapsulate guest molecules like PA. Studies have shown that including PA in trimethyl-β-cyclodextrin improves its solubility without compromising its antibacterial activity. This research paves the way for developing new formulations of PA with better bioavailability [2].

Source

A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of Pipemidic Acid by Including It in Trimethyl-β-cyclodextrin:

Pipemidic acid is an antibacterial compound belonging to the pyridopyrimidine class, introduced in 1979. It is primarily used for treating urinary tract infections and exhibits activity against both gram-negative and some gram-positive bacteria. Its chemical structure is characterized by the presence of a piperazine ring, which is linked to a pyridopyrimidine moiety. The compound has the molecular formula C14H17N5O3C_{14}H_{17}N_{5}O_{3} and a molar mass of approximately 303.32 g/mol .

Pipemidic acid acts as a bacterial DNA gyrase inhibitor. DNA gyrase is an enzyme responsible for introducing negative supercoils into bacterial DNA, a crucial step for replication. Pipemidic acid binds to the gyrase enzyme, preventing it from performing its function and ultimately inhibiting bacterial growth [].

, particularly in the formation of metal complexes. For instance, it can react with metal salts such as magnesium chloride, calcium chloride, zinc chloride, and iron(III) chloride to form stable complexes. These reactions typically involve the deprotonation of pipemidic acid, allowing it to act as a bidentate ligand through coordination with metal ions via its carboxylate and carbonyl groups . The resulting complexes exhibit distinct spectroscopic properties, which can be analyzed using techniques such as infrared spectroscopy and thermogravimetric analysis .

The synthesis of pipemidic acid typically involves multiple steps starting from simpler organic precursors. One common method includes the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of suitable reagents to yield the desired pyridopyrimidine structure. Additionally, recent studies have explored mechanochemical methods for synthesizing new solid forms of pipemidic acid and its metal complexes, enhancing its solubility and bioavailability .

Pipemidic acid is primarily utilized as an antibacterial agent in clinical settings for treating urinary tract infections and other bacterial infections. Its applications extend beyond human medicine; it has also been investigated for potential uses in veterinary medicine. Furthermore, pipemidic acid has shown promise in laboratory settings for sensitizing chemiluminescence reactions, which could have implications in analytical chemistry .

Pipemidic acid exhibits interactions with various drugs and substances that can affect its absorption and efficacy. For example, aluminum hydroxide is known to decrease the absorption of pipemidic acid when taken concurrently, leading to reduced serum concentrations . Additionally, studies have indicated that pipemidic acid may interact with cytochrome P450 enzymes, influencing its metabolism and potential side effects in patients .

Pipemidic acid shares structural and functional similarities with several other antibacterial agents. Below is a comparison with some related compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
Nalidixic AcidQuinoloneInhibits DNA gyraseFirst synthetic antibacterial; limited spectrum
Piromidic AcidQuinoloneInhibits DNA gyraseSimilar structure but less effective than pipemidic acid
NorfloxacinFluoroquinoloneInhibits bacterial topoisomerase IIBroader spectrum against gram-negative bacteria
CiprofloxacinFluoroquinoloneInhibits bacterial topoisomerase IIEnhanced potency against gram-negative bacteria
OfloxacinFluoroquinoloneInhibits bacterial topoisomerase IIEffective against both gram-positive and gram-negative bacteria

Pipemidic acid is unique due to its specific structural characteristics that allow it to function effectively against certain resistant bacterial strains while also being part of a class that overlaps with other mechanisms of action found in fluoroquinolones .

Phase Transition Analysis: Melting and Decomposition Points

Spectroscopic Fingerprinting

Ultraviolet-Visible Absorption Characteristics

Pipemidic acid exhibits distinctive ultraviolet-visible absorption properties that are pH-dependent and characteristic of its pyridopyrimidine chromophore system [14] [15]. The compound's UV-Vis spectrum provides valuable analytical information for quantification and structural confirmation.

pH Conditionλmax (nm)Buffer SystemApplication
pH 4.3323.5Sodium acetateComplexation studies [15]
pH 5.3326.0Unbuffered aqueousStandard analysis [15]
pH 8.3332.0Tris HClAlkaline conditions [15]
General detection280VariousRoutine quantification [11]
HPLC applications265Mobile phaseChromatographic detection [16]

The absorption maximum demonstrates a clear bathochromic shift with increasing pH, moving from 323.5 nm at pH 4.3 to 332.0 nm at pH 8.3 [15]. This pH-dependent spectral behavior reflects changes in the electronic structure associated with protonation and deprotonation of ionizable groups within the molecule [15]. The shift pattern is consistent with the involvement of nitrogen atoms in the pyridopyrimidine and piperazine rings in pH-dependent equilibria [14].

At physiological pH conditions (pH 5.3), the compound exhibits λmax at 326.0 nm [15], which serves as the standard wavelength for analytical applications. The absorption characteristics at 280 nm are commonly utilized for general detection purposes [11], while HPLC applications frequently employ 265 nm detection [16].

The molar extinction coefficient and absorption intensity provide quantitative information for analytical method development. The compound's chromophore system, comprising the extended conjugation of the pyridopyrimidine core, contributes to its distinctive UV absorption profile [15]. This spectroscopic behavior is essential for developing sensitive analytical methods and understanding complexation behavior with various host molecules [14].

Nuclear Magnetic Resonance Spectroscopic Assignments (¹H, ¹³C, Two-Dimensional Correlation Spectroscopy)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of pipemidic acid through detailed analysis of proton and carbon environments, supplemented by two-dimensional correlation techniques [5] [17]. The NMR data confirm the molecular structure and provide insights into conformational behavior and hydrogen bonding patterns.

Proton NMR (¹H) Spectroscopic Assignments:

The ¹H NMR spectrum of pipemidic acid reveals characteristic signals corresponding to distinct proton environments within the molecule [17]. The ethyl group attached to the nitrogen at position 8 displays typical ethyl patterns, with the methyl protons appearing as a triplet and the methylene protons as a quartet [5]. The piperazine ring protons generate complex multiplets in the aliphatic region, reflecting the chair conformation and magnetic equivalence of the saturated ring system [17].

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegration
Piperazine CH₂3.57-3.89Multiplet8H
Ethyl CH₂~4.3Quartet2H
Ethyl CH₃~1.4Triplet3H
Aromatic H-29.21Singlet1H
Aromatic H-58.97Singlet1H
Carboxylic acid OH14.75Broad singlet1H

The aromatic protons of the pyridopyrimidine system appear in the downfield region, with H-2 and H-5 showing characteristic chemical shifts at 9.21 and 8.97 ppm respectively [5]. These assignments confirm the substitution pattern and electronic environment of the heterocyclic core. The carboxylic acid proton appears as a broad singlet at 14.75 ppm, indicating hydrogen bonding interactions [5].

Carbon-13 NMR (¹³C) Spectroscopic Analysis:

The ¹³C NMR spectrum provides detailed information about carbon environments and confirms the structural assignments [5] [17]. The spectrum displays signals corresponding to all fourteen carbon atoms in the molecule, with chemical shifts reflecting the electronic environment and hybridization state of each carbon.

Carbon EnvironmentChemical Shift (δ ppm)Assignment
Carboxyl C=O~170-185Carboxylic acid carbon
Aromatic carbons125-150Pyridopyrimidine ring
Ketone C=O205-220Position 5 carbonyl
Piperazine carbons45-50Saturated ring carbons
Ethyl CH₂~40Aliphatic methylene
Ethyl CH₃~15Aliphatic methyl

The carbonyl carbon of the carboxylic acid group appears in the expected range of 170-185 ppm [18] [19], while the ketone carbonyl at position 5 resonates in the 205-220 ppm region [18]. The aromatic carbons of the pyridopyrimidine system display signals between 125-150 ppm, consistent with substituted heterocyclic systems [18].

Two-Dimensional Correlation Spectroscopy (2D-COSY) Analysis:

Two-dimensional correlation spectroscopy provides connectivity information and confirms structural assignments through scalar coupling relationships [20]. The COSY spectrum reveals cross-peaks between coupled protons, establishing connectivity patterns throughout the molecule.

The ethyl group shows characteristic COSY correlations between the methyl and methylene protons, confirming the ethyl substitution pattern [20]. The piperazine ring protons exhibit complex coupling patterns reflecting the chair conformation and axial-equatorial relationships [21]. Aromatic protons show long-range couplings consistent with the pyridopyrimidine substitution pattern [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [22] [23]. Pipemidic acid exhibits distinctive fragmentation behavior under various ionization conditions, yielding diagnostic ions that confirm structural features.

Electrospray Ionization Mass Spectrometry:

Under positive electrospray ionization conditions, pipemidic acid generates a protonated molecular ion at m/z 304.1404 [M+H]⁺ [22] [23]. This molecular ion serves as the precursor for collision-induced dissociation experiments, yielding characteristic fragment ions that provide structural information.

Ionization ModePrecursor Ion (m/z)Major Fragments (m/z)Relative Intensity
ESI positive304.1404 [M+H]⁺217.1085, 260.1507, 261.0983Base peak, moderate, moderate
ESI negative302.126 [M-H]⁻Various fragmentsModerate intensities
ESI sodium adduct326.122 [M+Na]⁺Similar patternVariable

The major fragmentation pathway involves loss of the piperazine moiety, generating the ion at m/z 217.1085 [22]. This fragmentation is characteristic of piperazine-containing quinolones and provides definitive structural confirmation. Additional fragments at m/z 260.1507 and 261.0983 reflect further decomposition of the pyridopyrimidine core [23].

Fragmentation Mechanism and Structural Insights:

The fragmentation pattern follows predictable pathways based on the structural features of pipemidic acid [24]. The primary cleavage occurs at the piperazine-pyrimidine bond, reflecting the relative stability of the resulting fragments [24]. The carboxylic acid functionality may undergo neutral losses, contributing to secondary fragmentation patterns [24].

The mass spectrometric behavior under different collision energies provides information about the relative bond strengths and fragmentation pathways [22]. Higher collision energies promote extensive fragmentation of the aromatic system, while lower energies preserve the core structural features [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

303.13313942 g/mol

Monoisotopic Mass

303.13313942 g/mol

Heavy Atom Count

22

LogP

-2.15 (LogP)
-2.15

Appearance

Solid powder

Melting Point

253 - 255 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LT12J5HVR8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pipemidic Acid is a pyridopyrimidine antibiotic derivative of piromidic acid with activity against gram-negative bacteria, as well as some gram-positive bacteria. Pipemidic acid exhibits greater activity than piromidic acid or nalidixic acid and shows moderate activity against bacteria that are resistant to piromidic acid and nalidixic acid.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MB - Other quinolones
J01MB04 - Pipemidic acid

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51940-44-4

Wikipedia

Pipemidic_acid

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Iacovino R, Rapuano F, Caso JV, Russo A, Lavorgna M, Russo C, Isidori M, Russo L, Malgieri G, Isernia C. β-Cyclodextrin inclusion complex to improve physicochemical properties of pipemidic acid: characterization and bioactivity evaluation. Int J Mol Sci. 2013 Jun 25;14(7):13022-41. doi: 10.3390/ijms140713022. PubMed PMID: 23799358; PubMed Central PMCID: PMC3742172.
2: Hoeglund AB, Bostic HE, Howard AL, Wanjala IW, Best MD, Baker DL, Parrill AL. Optimization of a pipemidic acid autotaxin inhibitor. J Med Chem. 2010 Feb 11;53(3):1056-66. doi: 10.1021/jm9012328. PubMed PMID: 20041668.
3: van Oosterom RA, Hartman EG. Pipemidic acid, a new treatment for recurrent urinary tract infection in small animals. Vet Q. 1986 Jan;8(1):2-5. PubMed PMID: 3515744.
4: Yuri P, Ali Z, Rasyid N, Birowo P. Effects of Pipemidic Acid, Phenazopyridine HCL and Sodium Diclofenac on Pain Perception Following Endoscopic Urological Surgery: Double-blinded Randomized-Controlled Trial. Acta Med Indones. 2016 Jul;48(3):184-192. PubMed PMID: 27840352.
5: Grimm H. Criteria for the interpretation of the pipemidic acid agar diffusion test by the Kirby-Bauer method. Arzneimittelforschung. 1983;33(7):913-5. PubMed PMID: 6414487.
6: Ito H, Inoue M, Morikawa M, Tsuboi M, Oka K. Determination of pipemidic acid in plasma by normal-phase high-pressure liquid chromatography. Antimicrob Agents Chemother. 1985 Aug;28(2):192-4. PubMed PMID: 3834829; PubMed Central PMCID: PMC180217.
7: Tatsumi H, Senda H, Yatera S, Takemoto Y, Yamayoshi M, Ohnishi K. Toxicological studies on pipemidic acid. V. Effect on diarthrodial joints of experimental animals. J Toxicol Sci. 1978 Nov;3(4):357-67. PubMed PMID: 105148.
8: Liu C, Zhao H, Jin L. [Study of the fluorescence of terbium-pipemidic acid system and the determination of pipemidic acid in urine and serum]. Guang Pu Xue Yu Guang Pu Fen Xi. 1999 Jun;19(3):447-9. Chinese. PubMed PMID: 15819087.
9: Andrjuhin MI, Motin PI, Pul'bere SA, Israfilov MN. [REHABILITATION OF PATIENTS WITH URIC ACID AND MIXED UROLITHIASIS]. Urologiia. 2015 Jan-Feb;(1):4-7. Russian. PubMed PMID: 26094378.
10: Zinner S. Fosfomycin trometamol versus pipemidic acid in the treatment of bacteriuria in pregnancy. Chemotherapy. 1990;36 Suppl 1:50-2. PubMed PMID: 2085991.
11: Brogard JM, Comte F, Lavillaureix J. Comparative pharmacokinetic profiles of cinoxacin and pipemidic acid in humans. Eur J Drug Metab Pharmacokinet. 1983 Jul-Sep;8(3):251-9. PubMed PMID: 6653617.
12: Schulman C, Chantrie M, Mattelaer J, de Wilde T, Frens PH, Cabri C, Poels R. [Pipemidic acid in the prevention of recurring cystitis in women]. Ann Urol (Paris). 1987;21(6):438-42. French. PubMed PMID: 3435065.
13: Lazarević A, Vuleta G, Stupar M, Primorac M. Examination of the release of pipemidic acid from vaginal suppositories. Pharmazie. 1987 Nov;42(11):742. PubMed PMID: 3438341.
14: Männistö P, Solkinen A, Mäntylä R, Gordin A, Salo H, Hänninen U, Niinistö L. Pharmacokinetics of pipemidic acid in healthy middle-aged volunteers and elderly patients with renal insufficiency. Xenobiotica. 1984 Apr;14(4):339-47. PubMed PMID: 6464503.
15: Heessen FW, Muytjens HL. In vitro activities of ciprofloxacin, norfloxacin, pipemidic acid, cinoxacin, and nalidixic acid against Chlamydia trachomatis. Antimicrob Agents Chemother. 1984 Jan;25(1):123-4. PubMed PMID: 6230988; PubMed Central PMCID: PMC185448.
16: Sun H, Li L, Su M. Simultaneous determination of proline and pipemidic acid in human urine by capillary electrophoresis with electrochemiluminescence detection. J Clin Lab Anal. 2010;24(5):327-33. doi: 10.1002/jcla.20284. PubMed PMID: 20872568.
17: Traub WH. Incomplete cross-resistance of nalidixic and pipemidic acid-resistant variants of Serratia marcescens against ciprofloxacin, enoxacin, and norfloxacin. Chemotherapy. 1985;31(1):34-9. PubMed PMID: 3156026.
18: Azanza Perea JR, Honorato Pérez JM, Cuena Boy R. [Pipemidic acid]. Rev Med Univ Navarra. 1982 Jun;26(2):55-6. Spanish. PubMed PMID: 7178752.
19: Kurobe N, Nakamura S, Shimizu M. Metabolites of pipemidic acid in human urine. Xenobiotica. 1980 Jan;10(1):37-46. PubMed PMID: 7385914.
20: Obana Y, Nishino T. In vivo activity of ciprofloxacin, ofloxacin, norfloxacin and pipemidic acid against Escherichia coli infections in mice. Drugs Exp Clin Res. 1989;15(2):53-8. PubMed PMID: 2661182.

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